molecular formula C35H54O11 B150128 Esculentoside E CAS No. 65649-36-7

Esculentoside E

Cat. No.: B150128
CAS No.: 65649-36-7
M. Wt: 650.8 g/mol
InChI Key: UERRXLUEVHKNBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Esculentoside E typically involves extraction from the roots of Phytolacca acinosa. The process begins with the drying and pulverization of the plant material, followed by extraction using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography, to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of supercritical fluid extraction has been explored to enhance the efficiency and yield of the compound. This method involves using supercritical carbon dioxide as a solvent, which offers advantages such as reduced solvent consumption and improved extraction rates .

Chemical Reactions Analysis

Types of Reactions: Esculentoside E undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and aglycone-sugar complexes. These derivatives often exhibit enhanced or altered biological activities, making them valuable for further research .

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of novel triterpenoid derivatives with potential pharmacological activities.

Biology:

  • Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Esculentoside E involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Esculentoside E: this compound stands out due to its broad spectrum of biological activities and its potential applications in various fields. Its unique combination of anti-inflammatory, anti-cancer, and immunomodulatory effects makes it a promising candidate for further research and development.

Properties

IUPAC Name

11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O11/c1-30(28(41)42)10-12-35(29(43)44)13-11-33(4)18(19(35)14-30)6-7-23-31(2)15-20(37)26(46-27-25(40)24(39)21(38)16-45-27)32(3,17-36)22(31)8-9-34(23,33)5/h6,19-27,36-40H,7-17H2,1-5H3,(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERRXLUEVHKNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65649-36-7
Record name Esculentoside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: What is Esculentoside E and where is it found?

A1: this compound is a natural compound found in the Chinese drug "shanglu," which is derived from the plant Phytolacca esculenta Van Houtte. It is a triterpenoid saponin with the chemical name 3-O-β-D-xylopyranosyl-2-hydroxylesculentic acid. [, ]

Q2: What is the research history of this compound?

A2: Research on Phytolacca esculenta and its constituents began with investigations into its traditional use in Chinese medicine. this compound was first isolated and characterized in a study published in 1986. [] The same study also identified other saponins in the plant, including Esculentoside A, B, C, D, and F. Notably, the researchers found that both the total saponins and Esculentoside A exhibited significant biological activity, particularly in enhancing the phagocytic function of leukocytes and promoting DNA synthesis in mice. [] Further research on this compound's specific properties and potential applications is ongoing.

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